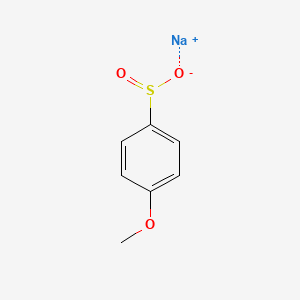

Sodium 4-methoxybenzene-1-sulfinate

Description

Historical Development and Evolution of Sulfinate Chemistry in Organic Synthesis

The study of sulfinate chemistry dates back over a century, with sulfinic acids and their salts initially regarded as simple intermediates. researchgate.net For many years, their application in synthetic organic chemistry was limited. However, the last few decades have witnessed a remarkable evolution, transforming sulfinate salts from mere curiosities into indispensable tools for chemists. rsc.org A significant turning point was the recognition of their dual reactivity, capable of acting as both nucleophiles and electrophiles, and as precursors to sulfonyl radicals. rsc.orgacs.org This versatility has driven the development of numerous novel synthetic methodologies. Early methods for their preparation, such as the reduction of sulfonyl chlorides, were often limited in scope and functional group tolerance. researchgate.netrsc.org Modern advancements have introduced milder and more efficient synthetic protocols, including methods utilizing sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which has broadened the accessibility and application of a diverse range of sulfinate salts. researchgate.netrsc.org The exploration of their role in transition metal-catalyzed reactions, particularly in the 21st century, has further cemented their status as powerful reagents in the construction of complex organic molecules. acs.orgresearchgate.net

General Importance of Aryl Sulfinate Salts as Versatile Synthetic Building Blocks

Aryl sulfinate salts have emerged as exceptionally versatile building blocks in modern organic synthesis due to their unique reactivity and stability. rsc.orgacs.org Unlike their more reactive and often odorous counterparts like thiols or sulfonyl chlorides, sulfinate salts are typically stable, easy-to-handle, crystalline solids. rsc.orgrsc.org Their significance lies in their ability to serve as sources for various sulfur-containing functional groups and as partners in carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgrsc.org They are widely used for the synthesis of sulfones, sulfonamides, and thiosulfonates, which are key structural motifs in many pharmaceuticals and agrochemicals. rsc.orgacs.org Furthermore, under specific reaction conditions, aryl sulfinates can undergo desulfinative coupling, where the sulfinate group acts as a leaving group after facilitating a cross-coupling reaction, providing an alternative to traditional organometallic reagents like boronic acids or organozincs. researchgate.netacs.org This multifaceted reactivity allows them to participate in a wide array of transformations, including radical, nucleophilic, and electrophilic pathways, making them a cornerstone in the synthetic chemist's toolbox. rsc.orgacs.org

Specific Research Context and Significance of Sodium 4-methoxybenzene-1-sulfinate

Within the broad class of aryl sulfinates, this compound holds particular significance due to the electronic properties imparted by the electron-donating methoxy (B1213986) group. This substituent influences the reactivity of the aromatic ring and the sulfinate moiety, making it a valuable tool for mechanistic studies and a sought-after reagent in various synthetic applications. Its use has been documented in numerous cross-coupling reactions, where the methoxy group can modulate the electronic nature of the coupling partners and influence reaction outcomes. polyu.edu.hkresearchgate.net Research has shown its utility in forming both carbon-sulfur and carbon-carbon bonds. For instance, it serves as an efficient sulfenylating agent in Chan-Lam type C-S coupling reactions to produce diaryl thioethers. polyu.edu.hk It is also employed in the synthesis of sulfones through coupling reactions with aryl halides or boronic acids, catalyzed by metals like palladium or copper. mdpi.comresearchgate.net The specific electronic signature of the 4-methoxyphenyl (B3050149) group makes this reagent a benchmark for comparing reactivity and for developing new synthetic protocols with broad substrate scopes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methoxybenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-10-6-2-4-7(5-3-6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEDOEPVMYKFAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6462-50-6 | |

| Record name | sodium 4-methoxybenzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 4 Methoxybenzene 1 Sulfinate and Analogous Aryl Sulfinates

Conventional Preparative Routes for Aryl Sulfinates

Historically, the synthesis of aryl sulfinates has relied on a few classical methods. These routes, while effective, often involve harsh reaction conditions or the use of toxic reagents. acs.org

Reduction of Arylsulfonyl Chlorides

A common and straightforward method for preparing sodium aryl sulfinates is the reduction of the corresponding arylsulfonyl chlorides. nih.gov For instance, sodium p-toluenesulfinate can be prepared by the reduction of p-toluenesulfonyl chloride. nih.gov A widely used method involves the reduction of arylsulfonyl chlorides with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution at elevated temperatures (70–80 °C). nih.gov Another approach utilizes zinc dust and sodium carbonate in water. nih.gov The TiCl₄/Sm system has also been shown to reduce arylsulfonyl chlorides to the corresponding diaryl disulfides, which can be an alternative pathway. tandfonline.com

The synthesis of the precursor, 4-methoxybenzenesulfonyl chloride, can be achieved by reacting anisole (B1667542) with sulfuric acid and phosphorus oxychloride. prepchem.com This is then followed by a reduction step to yield sodium 4-methoxybenzene-1-sulfinate. A general procedure for the reduction of a sulfonyl chloride involves its hydrolysis and subsequent reduction. For example, benzenesulfonyl chloride can be treated with hydrazine (B178648) hydrate (B1144303) and sodium carbonate in water to produce sodium benzenesulfinate. chemicalbook.com

Table 1: Conventional Reduction of Arylsulfonyl Chlorides

| Arylsulfonyl Chloride | Reducing Agent(s) | Product | Reference(s) |

| p-Toluenesulfonyl chloride | Zinc/Sodium Carbonate | Sodium p-toluenesulfinate | nih.gov |

| Arylsulfonyl chlorides | Sodium sulfite/Sodium bicarbonate | Sodium arylsulfinates | nih.gov |

| Benzenesulfonyl chloride | Hydrazine hydrate/Sodium carbonate | Sodium benzenesulfinate | chemicalbook.com |

| Arylsulfonyl chlorides | TiCl₄/Sm system | Diaryldisulfides | tandfonline.com |

Organometallic Addition to Sulfur Dioxide

Another established method for synthesizing aryl sulfinates involves the reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with sulfur dioxide (SO₂). acs.orgstackexchange.com The insertion of the highly electrophilic SO₂ into the carbon-metal bond of the organometallic species generates the corresponding metal sulfinate salt. acs.orgnih.gov

Due to the hazardous nature of gaseous SO₂, stable and easy-to-handle SO₂ surrogates have been developed. A notable example is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). researchgate.netorganic-chemistry.orgacs.org This solid reagent releases SO₂ under controlled conditions, making the synthesis of sulfinates more practical and safer. organic-chemistry.orgacs.org The reaction of Grignard or organolithium reagents with DABSO produces the corresponding metal sulfinates, which can then be converted to sodium sulfinates by treatment with an aqueous sodium carbonate solution. nih.gov This method is compatible with a range of (hetero)aryl and alkyl organometallic reagents. acs.org

Advanced and Emerging Synthetic Routes to Aryl Sulfinate Salts

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of aryl sulfinates, moving away from harsh reagents and conditions. These modern approaches often employ catalysis to achieve high selectivity and functional group tolerance under mild conditions.

Photoredox Catalytic Approaches to Aryl Sulfinates

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of sulfonyl compounds has been explored. figshare.comrsc.org One approach involves the dual catalysis of nickel and a photoredox catalyst for the cross-coupling of sulfinic acid salts with aryl iodides to form aryl sulfones. figshare.com While this reaction produces sulfones, it proceeds through a sulfinate intermediate.

Another photoredox-mediated method involves the coupling of arenediazonium salts and sulfinate salts to synthesize diaryl or alkyl aryl sulfones, using eosin (B541160) Y as an organic photoredox catalyst. rsc.org This reaction is notable for being transition-metal-free and proceeding under mild, ambient temperature conditions. rsc.org The direct sulfonylation of anilines with sulfinate salts has also been achieved using an iridium complex as a photocatalyst under blue LED irradiation. researchgate.net

Electrochemical Synthesis of Aryl Sulfinates

Electrochemical methods offer a green and efficient alternative for the synthesis of aryl sulfinates. nih.govrsc.org An inexpensive nickel-electrocatalytic protocol has been developed for the synthesis of aryl sulfinates from aryl iodides and bromides using a stock solution of SO₂ as the sulfur source. nih.gov This method is scalable and demonstrates broad substrate scope. nih.gov The resulting sulfinate intermediates can be further derivatized in a one-pot fashion. nih.gov

Electrochemical methods have also been used to synthesize sulfinic esters from sulfonyl hydrazides. rsc.org By adjusting the reaction conditions, specifically the solvent and current, either sulfinic or sulfonic esters can be obtained selectively. rsc.org This highlights the versatility of electrochemical approaches in controlling the oxidation state of the sulfur center.

Stereoselective Synthesis of Chiral Sulfinate Esters via Sulfinyl Chlorides (Relevance to Aryl Sulfinates)

While not a direct synthesis of sodium aryl sulfinates, the stereoselective synthesis of chiral sulfinate esters is a highly relevant and advanced area of research. thieme-connect.comacs.orgnih.govwixsite.com These chiral sulfinates are valuable intermediates for the synthesis of other chiral sulfur compounds. acs.orgnih.gov

A notable method involves the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst. nih.govwixsite.com This approach allows for the stereoselective synthesis of a wide range of enantioenriched sulfinate esters. nih.govwixsite.com The initial sulfinates for this process can be prepared from existing sulfone and sulfonamide drugs. nih.gov

The conversion of sulfinates to sulfinate esters often proceeds through a sulfinyl chloride intermediate. acs.orgnih.gov The reaction of a metal sulfinate, generated from an organometallic reagent and DABSO, with thionyl chloride forms a sulfinyl chloride in situ. acs.orgnih.gov This reactive intermediate can then be trapped with an alcohol to form the sulfinate ester. The stereochemistry of this conversion can be complex and is influenced by the substituents on the sulfinamide and the structure of the alcohol. acs.org The Andersen method, a classical approach to stereoselective sulfoxide (B87167) synthesis, relies on the preparation and separation of diastereomeric menthyl p-toluenesulfinates. acs.org

Practical Considerations in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates careful consideration of several practical factors to ensure efficiency, safety, and cost-effectiveness. The most established method for this is the reduction of 4-methoxybenzenesulfonyl chloride.

A primary challenge in the scalable synthesis of this compound is the management of the competing hydrolysis of the 4-methoxybenzenesulfonyl chloride starting material. google.com This precursor is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid, thereby reducing the yield of the desired sulfinate. This issue is particularly pronounced in the aqueous reaction media typically used for the reduction with sodium sulfite. google.comnih.gov

To address this, a two-phase reaction system is a highly effective strategy for large-scale production. google.com In this setup, the 4-methoxybenzenesulfonyl chloride is dissolved in a water-immiscible organic solvent, such as dichloromethane (B109758). This organic solution is then added to an aqueous solution of the reducing agent, sodium sulfite. This approach minimizes the contact time of the sulfonyl chloride with the aqueous phase, significantly suppressing the undesired hydrolysis. google.com

Another critical aspect is the control of pH during the reaction. The reduction of the sulfonyl chloride releases hydrochloric acid, which can create an acidic environment that promotes hydrolysis. To counteract this, a base, such as sodium hydroxide (B78521) or sodium bicarbonate, is added to the aqueous phase to maintain a neutral to slightly alkaline pH. google.comnih.gov

The workup procedure on a large scale involves several key steps. After the reaction is complete, the organic solvent is typically recovered by distillation for reuse, which is an important economic and environmental consideration. google.com The aqueous solution containing the this compound is then cooled to induce crystallization of the product. The solid product is isolated by filtration, washed with cold water to remove inorganic byproducts like sodium chloride and unreacted sodium sulfite, and then dried to obtain the final product. google.com

The hygroscopic nature of aryl sulfinate salts can present challenges during isolation and drying. rsc.org Therefore, efficient drying methods, such as vacuum drying at a controlled temperature, are necessary to obtain a product with low moisture content.

Detailed Research Findings:

A common laboratory and industrial-scale synthesis of analogous sodium aryl sulfinates, such as sodium p-toluenesulfinate, involves the reduction of the corresponding sulfonyl chloride with sodium sulfite in an aqueous medium at elevated temperatures, typically between 70-80 °C. nih.gov The reaction is often carried out in the presence of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. orgsyn.org For instance, the synthesis of methyl p-tolyl sulfone from p-toluenesulfonyl chloride first involves the formation of sodium p-toluenesulfinate. In this procedure, p-toluenesulfonyl chloride is added portion-wise to a heated aqueous solution of sodium sulfite and sodium bicarbonate. orgsyn.org

A patented process for the scalable synthesis of the analogous sodium 4-methylbenzenesulfinate (B2793641) highlights a more advanced setup. google.com This process utilizes a two-phase system where a solution of 4-methylbenzenesulfonyl chloride in dichloromethane is added dropwise to a heated aqueous solution of sodium sulfite and sodium hydroxide. The dichloromethane is continuously distilled off and recycled. This method prevents the hydrolysis of the sulfonyl chloride and improves the yield and purity of the product. google.com

The following table summarizes typical reaction parameters that can be adapted for the scalable synthesis of this compound based on established methods for analogous compounds.

Interactive Data Table: Typical Reaction Parameters for the Synthesis of Sodium Aryl Sulfinates

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Methoxybenzenesulfonyl chloride | Precursor to the target compound. |

| Reducing Agent | Sodium sulfite (Na₂SO₃) | Common, effective, and relatively inexpensive reducing agent for this transformation. nih.gov |

| Solvent System | Dichloromethane / Water (two-phase) | Minimizes hydrolysis of the sulfonyl chloride. google.com |

| Base | Sodium hydroxide or Sodium bicarbonate | Neutralizes HCl byproduct, preventing acid-catalyzed hydrolysis. google.comnih.gov |

| Temperature | 70-80 °C (aqueous phase) | Promotes the reduction reaction. nih.govorgsyn.org |

| Reaction Time | 1-3 hours | Typical duration for the completion of the reduction. orgsyn.org |

| Work-up: Isolation | Cooling and filtration | The product crystallizes upon cooling and is isolated by filtration. google.com |

| Work-up: Purification | Washing with cold water, Recrystallization from ethanol | Removes inorganic salts and other impurities. google.comnih.gov |

Advanced Applications of Sodium 4 Methoxybenzene 1 Sulfinate in Organic Synthesis

Cross-Coupling Reactions Utilizing Aryl Sulfinate Salts

Aryl sulfinate salts, including sodium 4-methoxybenzene-1-sulfinate, have gained considerable traction as coupling partners in various transition-metal-catalyzed reactions. researchgate.net They serve as effective precursors for generating aryl radicals or as nucleophilic partners, offering a valuable alternative to more traditional organometallic reagents.

Desulfinative Cross-Coupling Reactions with Aryl/Heteroaryl Halides

A significant application of this compound is its participation in desulfinative cross-coupling reactions. In these processes, the sulfinate group is extruded as sulfur dioxide (SO2), facilitating the formation of a new carbon-carbon bond between the aryl group of the sulfinate and an aryl or heteroaryl halide. nih.govnih.gov This strategy has become a convenient method for synthesizing biaryl and heteroaryl-aryl compounds. researchgate.net

Palladium catalysis has been extensively used to mediate the desulfinative coupling of aryl sulfinates with aryl halides. nih.govnih.gov The reaction typically involves a Pd(0) catalyst, a suitable ligand, and a base. nih.govacs.org Mechanistic studies indicate that for carbocyclic sulfinates, such as derivatives of benzenesulfinate, the catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by a transmetalation step with the sulfinate salt. nih.govfigshare.com This transmetalation is often the rate-limiting step in the catalytic cycle. nih.govfigshare.com Subsequent reductive elimination from the resulting palladium(II) intermediate yields the biaryl product and regenerates the active Pd(0) catalyst, with the extrusion of sulfur dioxide.

The choice of cation and base is crucial for reaction efficiency. Studies have shown that potassium and cesium salts often lead to significantly higher reaction rates and yields compared to sodium or lithium salts. acs.org The base, typically potassium carbonate, is essential, playing a dual role by removing free sulfur dioxide from the reaction medium and accelerating the critical transmetalation step via the potassium cation. nih.govfigshare.com Research has demonstrated that electron-rich aryl sulfinates, like this compound, coupled with electron-poor aryl bromides, tend to provide the most favorable outcomes. researchgate.net

Table 1: Example of Palladium-Catalyzed Desulfinative Cross-Coupling

| Aryl Sulfinate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Product Yield |

|---|

This table illustrates a representative reaction using a close analog to this compound, highlighting typical conditions and high efficiency.

In recent years, nickel/photoredox dual catalysis has emerged as a powerful, mild, and efficient method for forging carbon-sulfur bonds and can be applied to C-C bond formation. nih.govsemanticscholar.orgrsc.org This approach enables the cross-coupling of aryl sulfinate salts with aryl and heteroaryl halides at room temperature and under base-free conditions, a significant advantage over high-temperature palladium-catalyzed methods. nih.govsemanticscholar.orgresearchgate.net

The proposed mechanism involves a photocatalyst, such as Ru(bpy)₃(PF₆)₂, which, upon irradiation with light, excites to a potent reductant. This excited-state photocatalyst then engages in a single-electron transfer (SET) with the nickel(II) precatalyst to generate a Ni(0) or Ni(I) species. This active nickel species undergoes oxidative addition with the aryl halide. Concurrently, the sulfinate salt is oxidized to a sulfonyl radical, which can then couple with the Ni-aryl complex. The final product is released through reductive elimination, regenerating the nickel catalyst. This dual catalytic system tolerates a wide array of functional groups due to its mild conditions. nih.govsemanticscholar.org

Table 2: Key Features of Ni/Photoredox Dual Catalysis

| Feature | Description |

|---|---|

| Catalyst System | Ni(II) salt (e.g., [Ni(phen)(H₂O)₄]Cl₂), Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) semanticscholar.orgresearchgate.net |

| Conditions | Room temperature, visible light irradiation (e.g., blue LEDs), base-free nih.govresearchgate.net |

| Advantages | Mild conditions, broad functional group tolerance, avoidance of harsh bases and high temperatures nih.govsemanticscholar.org |

| Scope | Effective for a wide range of aryl/heteroaryl halides and sulfinate salts nih.govresearchgate.net |

Copper catalysts also facilitate transformations involving aryl sulfinate salts. While direct desulfinative C-C cross-coupling is one application, copper is notably effective in mediating the homocoupling of sodium arylsulfinates to form symmetrical biaryls, often using an excess of a copper(II) salt like Cu(OAc)₂. researchgate.net

More advanced strategies involve multi-component reactions. For instance, a copper(I)-catalyzed sulfonylative Suzuki-Miyaura cross-coupling has been developed. rsc.org This process combines an aryl boronic acid, an aryl iodide, and a sulfur dioxide surrogate (DABSO) to construct diaryl sulfones in a single step. rsc.org While not a direct use of pre-formed this compound, this reaction proceeds through a copper-sulfinate intermediate that is generated in situ. This intermediate can be trapped and utilized in further reactions, demonstrating the synthetic potential of aryl sulfinate species within copper-catalyzed systems. rsc.org

Coupling Reactions as Alternatives to Boron-Derived Reagents

Aryl sulfinate salts like this compound present several advantages over the more commonly used organoboron reagents (e.g., boronic acids and esters) in cross-coupling reactions. nih.govfigshare.com

One of the primary benefits is their preparation and stability. Aryl sulfinates are often crystalline, bench-top stable solids that are easy to handle and store. nih.govacs.orgresearchgate.net In contrast, some boronic acids can be prone to decomposition (protodeboronation) or trimerization into boroxines, which can affect reaction stoichiometry and reproducibility. sigmaaldrich.com The synthesis of aryl sulfinates is straightforward, often achieved from readily available sulfonyl chlorides or aryl halides. rsc.orgresearchgate.net This accessibility and stability make them attractive reagents, particularly for applications in medicinal chemistry and late-stage functionalization where reliability and ease of use are paramount. nih.govfigshare.com

Construction of Carbon-Sulfur Bonds

Beyond serving as an aryl source in desulfinative C-C coupling, this compound is a fundamental building block for the construction of carbon-sulfur (C-S) bonds, primarily leading to the synthesis of valuable aryl sulfone moieties. rsc.org Aryl sulfones are important structural motifs found in numerous pharmaceuticals and agrochemicals.

The Ni/photoredox dual catalysis method is a prime example of a C-S bond-forming reaction. nih.govsemanticscholar.org In this context, the reaction couples an aryl or heteroaryl halide with this compound to directly form an unsymmetrical diaryl sulfone. The reaction proceeds under mild, base-free conditions at room temperature, offering a significant improvement over traditional methods that often require high temperatures and strong oxidants. nih.govsemanticscholar.orgresearchgate.net The broad substrate scope allows for the synthesis of a diverse library of sulfone-containing molecules. nih.govresearchgate.net This method highlights the utility of sulfinate salts as sulfonylating agents, where the entire R-SO₂ unit is incorporated into the final product. rsc.org

Synthesis of Sulfones (Diaryl, Vinyl, Allyl, β-Keto Sulfones)

This compound serves as a key building block for the synthesis of various classes of sulfones, which are important structural motifs in many biologically active compounds and functional materials. researchgate.netresearchgate.net

Diaryl Sulfones: The synthesis of diaryl sulfones can be achieved through the coupling of this compound with aryl halides. A notable method involves a dual catalytic system of nickel and an organoboron photocatalyst under white light irradiation, which facilitates the cross-coupling of aryl bromides with sodium sulfinates to produce diaryl sulfones in moderate to good yields. researchgate.net

Vinyl Sulfones: Several methods have been developed for the synthesis of vinyl sulfones using this compound. One efficient approach involves the electrochemical reaction of olefins with sodium sulfinates. daneshyari.comsci-hub.se This method utilizes in-situ generated iodine to promote the conversion, offering a convenient and effective route to vinyl sulfones at room temperature. sci-hub.se Another strategy employs a copper-catalyzed hydrosulfonylation of alkynes in the presence of air, which stereoselectively produces (E)-alkenyl sulfones. organic-chemistry.org Additionally, the reaction of alkenes with sodium arenesulfinates can be mediated by potassium iodide and sodium periodate to yield vinyl sulfones. organic-chemistry.org A sodium iodide-mediated synthesis from alcohols and sulfinic acids also provides a pathway to vinyl sulfones. nih.gov

Allyl Sulfones: Allyl sulfones, valuable intermediates in organic synthesis, can be prepared from the reaction of allylic alcohols with sodium arenesulfinates. organic-chemistry.orgthieme.de This dehydrative sulfination proceeds under mild conditions, producing water as the only byproduct and tolerating a wide range of functional groups. organic-chemistry.org Another approach involves a palladium-catalyzed three-component coupling reaction for the 1,4-difunctionalization of unactivated 1,3-dienes. organic-chemistry.org Furthermore, a direct synthesis of allylic sulfones can be achieved through the hydrosulfonylation of 1,3-dienes with sulfinic acids under catalyst- and additive-free conditions. doaj.org

β-Keto Sulfones: β-Keto sulfones are versatile intermediates with significant applications in medicinal chemistry. researchgate.netnih.gov They can be synthesized through the reaction of alkynes with sodium sulfinates. A BF3·OEt2-promoted reaction provides an efficient and operationally simple method for this transformation under mild conditions. researchgate.netmdpi.com Another approach involves a one-pot, metal-free synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts under sonication. lppcollegerisod.ac.in In this reaction, NBS serves as both a bromine source and an oxidant in an aqueous medium. lppcollegerisod.ac.in Additionally, the acylation of alkyl sulfones using N-acylbenzotriazoles offers a convenient route to β-keto sulfones in good to excellent yields. bu.edu.eg

Table 1: Selected Examples of Sulfone Synthesis using this compound

| Sulfone Type | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Diaryl Sulfone | Aryl bromide | Nickel/Organoboron photocatalyst | Visible light-mediated, moderate to good yields researchgate.net |

| Vinyl Sulfone | Olefin | Electrochemical (in-situ I2) | Room temperature, convenient, efficient sci-hub.se |

| Vinyl Sulfone | Alkyne | Cu(I) salt | Stereoselective (E)-alkenyl sulfones organic-chemistry.org |

| Allyl Sulfone | Allylic alcohol | --- | Dehydrative, mild conditions, water as byproduct organic-chemistry.org |

| Allyl Sulfone | 1,3-Diene | Sulfinic acid | Catalyst- and additive-free, atom-economical doaj.org |

| β-Keto Sulfone | Alkyne | BF3·OEt2 | Mild conditions, good functional group tolerance mdpi.com |

| β-Keto Sulfone | Styrene, NBS | Sonication | Metal-free, one-pot, aqueous medium lppcollegerisod.ac.in |

Formation of Sulfides

The formation of sulfides from this compound has been explored in the context of multicomponent reactions. A one-pot, three-step process has been proposed for the synthesis of various sulfides. This process involves the initial formation of the sulfinate salt, its subsequent transformation into a thiol derivative, and finally, its reaction with a nucleophile or radical scavenger. This methodology has demonstrated moderate to good yields with phenol and anisole (B1667542) derivatives, as well as N,N-dimethylaniline and indole. ua.es

Site-Selective C-H Sulfonylation Reactions

Recent advancements have enabled the site-selective C-H sulfonylation of arenes using sodium sulfinates. For instance, the manganese(III) acetate-promoted oxidative C-H sulfonylation of 1,4-dimethoxybenzene with sodium sulfinates provides a direct method for introducing the sulfonyl group onto the aromatic ring. rsc.org This highlights the potential for late-stage functionalization of complex molecules.

Formation of Nitrogen-Sulfur Bonds: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds with a wide range of biological activities. nih.gov An efficient method for their synthesis involves the NH4I-mediated reaction of sodium sulfinates with both aromatic and aliphatic amines. This protocol demonstrates high functional group tolerance and provides a versatile route to a variety of sulfonamide products in reasonable to excellent yields. nih.gov A possible mechanism involves the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide. nih.gov Another approach utilizes molecular iodine to mediate the coupling of various amines with sodium sulfinates at room temperature, offering a metal-free alternative. rsc.org

Table 2: Synthesis of Sulfonamides from Sodium Sulfinates

| Amine Type | Reagent | Key Features |

|---|---|---|

| Aromatic and Aliphatic | NH4I | High functional group tolerance, good to excellent yields nih.gov |

| Primary and Secondary | I2 | Metal-free, room temperature rsc.org |

Generation of Sulfur-Sulfur Bonds: Synthesis of Thiosulfonates

Thiosulfonates can be synthesized through the coupling of sodium sulfinates with various sulfur-containing compounds. An iron(III)-catalyzed reaction between thiols and sodium sulfinates under aerobic conditions provides an efficient and environmentally friendly method for the formation of thiosulfonates. organic-chemistry.org This process involves the in-situ formation of sulfenyl and sulfonyl radicals followed by their cross-coupling. organic-chemistry.org Similarly, a copper-catalyzed sulfonylation of disulfides with sodium sulfinates in the presence of air also yields thiosulfonates. organic-chemistry.org A catalyst-free approach for the synthesis of symmetrical and unsymmetrical thiosulfonates involves the reductive coupling of sodium sulfinates in the presence of acetyl chloride and a Hantzsch ester. researchgate.net Furthermore, a disproportionation reaction of sodium sulfinates promoted by boron trifluoride diethyl etherate in dichloromethane (B109758) offers another route to thiosulfonates. google.com

Participation in Multicomponent Reactions (MCRs)

This compound has been utilized in multicomponent reactions to generate diverse molecular scaffolds. A notable example is the synthesis of sulfones and sulfides from triarylbismuthines and sodium metabisulfite (B1197395) in deep eutectic solvents. This approach highlights the versatility of sulfinates in complex transformations, allowing for the one-pot synthesis of various organosulfur compounds. ua.es

Photochemical Transformations Involving Aryl Sulfinates

Photocatalysis has emerged as a powerful tool for carbon-sulfur bond formation using sulfinate salts. rsc.org These reactions often proceed under mild conditions and offer unique reactivity patterns. For instance, visible-light-induced decarboxylative sulfonylation of cinnamic acids with aryl sulfonate phenol esters provides a green and photocatalyst-free method for the synthesis of vinyl sulfones. organic-chemistry.org

Electrochemical Synthesis Applications in C-S Bond Formation

The electrochemical approach to C-S bond formation leverages the direct use of electricity to mediate the reaction, obviating the need for chemical oxidants. This strategy aligns with the principles of green chemistry by minimizing waste and often allowing for reactions to proceed under milder conditions. The electrochemical sulfonylation of arenes, such as anisole, with this compound exemplifies the utility of this method.

Research Findings:

Pioneering research in this area has demonstrated the feasibility of a direct, oxidant-free electrochemical cross-coupling of arenes with sodium sulfinates. In a typical setup, an undivided electrochemical cell is employed, equipped with a graphite anode and a platinum cathode. The reaction is generally carried out at a constant current, with a solvent system often comprising a mixture of acetonitrile (B52724) and water.

Detailed studies have shown that the reaction between anisole and this compound proceeds efficiently under these electrochemical conditions. The process involves the anodic oxidation of the sulfinate salt to generate a highly reactive sulfonyl radical. This radical species then undergoes an electrophilic addition to the electron-rich aromatic ring of anisole, followed by a subsequent oxidation and deprotonation sequence to yield the corresponding aryl sulfone.

The following data table summarizes the key findings from the electrochemical synthesis of 4-methoxy-4'-methyl-diphenylsulfone, a representative example of this transformation.

| Entry | Arene | Sulfinate Salt | Solvent | Electrolyte | Current (mA) | Yield (%) |

| 1 | Anisole | This compound | MeCN/H₂O | Not specified | 10 | 65 |

Table 1: Electrochemical Sulfonylation of Anisole.

The presented data underscores the synthetic utility of this electrochemical protocol. A respectable yield of 65% was achieved for the C-S bond formation between anisole and this compound. This transition-metal-free and oxidant-free approach highlights the potential of electrochemical methods to forge important chemical bonds in a more environmentally benign manner. Further optimization of reaction parameters, such as the electrolyte, solvent system, and current density, could potentially lead to even higher efficiencies. The mechanism is believed to proceed through the generation of a sulfonyl radical via anodic oxidation, which then engages in a C-H functionalization of the arene.

This electrochemical strategy represents a significant step forward in the synthesis of diaryl sulfones, offering a clean and direct pathway to these valuable molecules. The use of readily available starting materials like this compound further enhances the attractiveness of this methodology for applications in both academic and industrial research.

Structure Reactivity Relationships in Sodium 4 Methoxybenzene 1 Sulfinate Chemistry

Influence of Electronic and Steric Parameters on Reactivity and Selectivity

The electronic nature of the methoxy (B1213986) group in sodium 4-methoxybenzene-1-sulfinate, along with the steric environment around the sulfinate functionality, plays a pivotal role in its chemical behavior.

Electronic Influence:

The 4-methoxy group is an electron-donating group, which increases the electron density on the aromatic ring and influences the nucleophilicity of the sulfinate. In copper-catalyzed cross-coupling reactions with (hetero)aryl iodides, substrates featuring electron-donating substituents have been observed to participate in more efficient reactions. acs.org This suggests that the increased electron density on the sulfinate enhances its reactivity in such transformations.

Conversely, in other reaction systems, the electronic properties of the sulfinate can have a different effect. For instance, in certain oxidative coupling reactions, electron-rich arenes like anisole (B1667542) (methoxybenzene) did not yield the desired products, indicating a potential limitation for highly activated systems under specific conditions. rsc.org In the synthesis of thiosulfonates through a BF3·OEt2-mediated radical disproportionate coupling, sodium arylsulfinates with electron-donating groups generally exhibit better performance than those with electron-withdrawing groups when forming symmetrical thiosulfonates. rsc.org

Steric Influence:

Steric hindrance around the sulfinate group can significantly impact reaction rates and outcomes. While the 4-methoxy group in this compound is in a para position and thus exerts minimal direct steric hindrance at the sulfur atom, the steric bulk of the reaction partner is a crucial factor. In palladium-catalyzed coupling reactions, for example, the use of ortho-substituted toluene sulfinate salts has been shown to lead to decreased yields, highlighting the sensitivity of the reaction to steric congestion around the sulfinate. concordia.ca This principle can be extrapolated to reactions involving this compound where bulky substrates may react more slowly or require more forcing conditions.

Correlation of Substrate Structure with Reaction Efficiency and Product Distribution

The structure of the substrate is a key determinant of reaction efficiency and the resulting product distribution when reacting with this compound.

In the context of sulfonamide synthesis via electrochemical oxidative amination, a variety of amines can be effectively sulfonylated with substituted aromatic sulfinates. rsc.org However, the electronic nature of the substituents on the reaction partners can have a discernible impact on reactivity. For example, in the electrochemical three-component intermolecular vicinal aminosulfonylation of alkenes, the electronic nature of substituents on the alkene had some impact on the reactivity. rsc.org

The following interactive table illustrates the substrate scope in a representative reaction involving aryl sulfinates, which provides insights into how different electronic and steric features on the substrate might influence the outcome of a reaction with this compound.

| Substrate | Substituent Nature | Observed Yield (%) | Reference |

|---|---|---|---|

| 2-Iodopyridine | - | Optimized to high yield | acs.org |

| Aryl bromides with various substituents (e.g., -Cl, -SiMe3, -B(pin)) | Electron-withdrawing/neutral | Well-tolerated, good yields | acs.org |

| Indoles | - | Good to high yields in C3-sulfenylation | rsc.org |

| Alkyl-substituted arenes in C-H functionalization | Electron-donating | 45-64% | nih.govacs.org |

| Electron-rich arenes in C-H functionalization | Electron-donating | 51-65% | nih.govacs.org |

| ortho-Substituted arenes in C-H functionalization | Sterically hindered | 50-77% | nih.govacs.org |

This table is a composite representation based on findings from various reactions involving aryl sulfinates and is intended to illustrate general trends.

Advanced Analytical Techniques for Chemical Characterization and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of sodium 4-methoxybenzene-1-sulfinate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the context of mechanistic studies, NMR is pivotal for tracking the transformation of this compound into products. For instance, in reactions where the sulfinate acts as a nucleophile to form sulfones, the changes in the chemical shifts of the aromatic protons and carbons, as well as the methoxy (B1213986) group, can be monitored over time. The disappearance of the sulfinate signals and the appearance of new signals corresponding to the sulfone product confirm the reaction's progress and completion.

For product characterization, NMR provides unambiguous structural confirmation. For example, in the synthesis of sulfonate esters from sodium sulfinates, the resulting products can be thoroughly characterized by their ¹H and ¹³C NMR spectra. A known product, 4-chlorophenyl 4-methoxybenzenesulfonate, which can be formed from sodium 4-methoxybenzenesulfinate, exhibits characteristic signals. rsc.org The ¹H NMR spectrum shows a doublet for the protons on the methoxy-substituted ring and distinct signals for the protons on the chloro-substituted ring. rsc.org Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule, including the methoxy carbon. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Product Derived from Sodium 4-methoxybenzenesulfinate

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 4-Chlorophenyl 4-methoxybenzenesulfonate | 7.74 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.9 Hz, 2H), 6.95 (dd, J = 19.5, 8.8 Hz, 4H), 3.89 (s, 3H) | 164.26, 148.10, 132.74, 130.80, 129.70, 126.30, 123.85, 114.42, 55.75 |

Data sourced from a study on the synthesis of sulfonate esters. rsc.org

Mass Spectrometry (MS) Techniques (LC-MS, HRMS) for Identification of Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of chemical compounds. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture, making it ideal for analyzing reaction products and identifying potential intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas.

In studies involving this compound, LC-MS is instrumental in identifying the products of its various reactions, such as the formation of sulfonamides or sulfones. nih.govnih.gov The mass spectrometer can detect the protonated molecules of the products, and tandem mass spectrometry (MS-MS) can be used to induce fragmentation, providing structural information that aids in the definitive identification of the compounds. nih.gov For example, in the analysis of sulfonamides, ion-spray mass spectrometry typically shows abundant protonated molecules with minimal fragmentation in the initial scan. nih.gov

HRMS, particularly with electrospray ionization (ESI), is crucial for confirming the elemental composition of newly synthesized compounds derived from this compound. For instance, the ESI-HRMS data for sulfonate esters synthesized from sodium sulfinates provides the exact mass of the sodium adduct of the product, which can be compared to the calculated theoretical mass to confirm its identity. rsc.org

Chromatographic Methods (HPLC, UPLC, GC) for Reaction Monitoring, Purity Assessment, and Quantitative Analysis

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are workhorse methods in synthetic chemistry for monitoring reaction progress, assessing the purity of products, and performing quantitative analysis.

HPLC is widely used for the analysis of non-volatile compounds like this compound and its derivatives. A reversed-phase HPLC method, often with a C18 column, can effectively separate the starting material from its products and any impurities. jocpr.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724), often run in a gradient mode to achieve optimal separation. jocpr.com UV detection is commonly employed, as the aromatic rings in these compounds are chromophoric. nih.govthermofisher.com Such methods are validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable quantitative results. nih.gov For instance, HPLC methods have been developed for the quantification of related p-toluenesulfonate impurities at trace levels in active pharmaceutical ingredients. nih.govthermofisher.com

Table 2: Typical HPLC Parameters for Analysis of Related Sulfonate Compounds

| Parameter | Condition |

| Column | Inertsil ODS-3V (250 x 4.6mm), 5µm or similar C18 column jocpr.com |

| Mobile Phase | Gradient of aqueous ortho-phosphoric acid and acetonitrile jocpr.com |

| Flow Rate | 1.0 - 1.5 mL/min jocpr.com |

| Detection | UV at a specific wavelength (e.g., 220 nm) thermofisher.com |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Data compiled from methods for related sulfonate compounds. jocpr.comthermofisher.com

X-ray Crystallography for Solid-State Structural Elucidation of Compounds and Complexes

In the crystal structure of sodium p-toluenesulfinate tetrahydrate, the sulfur atom exhibits a pseudo-tetrahedral geometry when considering the lone pair of electrons. researchgate.net The sodium cation is coordinated by six water molecules in an octahedral arrangement, and these hydrated sodium ions form a polymeric chain. researchgate.net The crystal structure is further stabilized by a network of hydrogen bonds involving the water molecules and the oxygen atoms of the sulfinate group. researchgate.net It is highly probable that this compound would adopt a similar crystal packing, with the methoxy group influencing the intermolecular interactions.

Table 3: Selected Crystallographic Data for Sodium p-toluenesulfinate tetrahydrate

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.1363 (4) |

| b (Å) | 26.1558 (17) |

| c (Å) | 7.9171 (5) |

| β (°) | 108.848 (3) |

| Volume (ų) | 1202.94 (13) |

Data from the crystallographic study of sodium p-toluenesulfinate tetrahydrate. researchgate.net

In Situ Spectroscopic Probes for Detection of Transient Species (e.g., EPR for Radicals)

Many reactions involving this compound, particularly those initiated by oxidation or photolysis, are proposed to proceed through transient radical intermediates, such as sulfinyl (RSO•) or sulfonyl (RSO₂•) radicals. rsc.org These species are highly reactive and short-lived, making their direct detection challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing species with unpaired electrons, i.e., radicals. nih.govresearchgate.net

Due to the transient nature of sulfinyl and sulfonyl radicals in solution at room temperature, direct detection is often not feasible. researchgate.net Therefore, a technique called spin trapping is commonly employed. nih.govnih.govoup.com This involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or a nitrone, to the reaction mixture. researchgate.netnih.gov The spin trap reacts with the transient radical to form a more stable and persistent radical adduct that can be readily detected and characterized by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide information about the structure of the trapped radical, allowing for its identification. nih.gov For example, the formation of sulfanyl (B85325) radicals from the oxidation of hydrogen sulfide (B99878) has been confirmed using spin trapping with EPR. nih.gov Similarly, the generation of sulfinyl radicals from the reaction of peroxyl radicals with thiols has been investigated using ESR.

Future Research Directions and Unresolved Challenges in Aryl Sulfinate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

A significant challenge in traditional aryl sulfinate synthesis has been the reliance on harsh reagents and conditions, which can limit functional group tolerance and generate significant waste. rsc.orgacs.org Future research is intensely focused on developing greener synthetic routes.

Recent advancements have seen the emergence of methods that utilize less toxic and more manageable sulfur dioxide surrogates, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to produce sodium aryl sulfinates from aryl bromides. researchgate.netcgl.org.cn These protocols offer a safer and more convenient alternative to gaseous SO2. researchgate.netcgl.org.cn Additionally, the development of reactions in aqueous media is a promising avenue for reducing the environmental impact of these syntheses. researchgate.net For instance, the discovery that desulfinylative cross-coupling reactions can be performed in water not only improves the atom economy but also lessens the dependence on volatile organic solvents. researchgate.net

Another sustainable approach involves ultrasound-assisted synthesis, which can accelerate reactions and reduce energy consumption under mild, metal-free conditions. benthamdirect.com The synthesis of aryl sulfonates from sodium sulfinates has been achieved in minutes at room temperature using this technique. benthamdirect.com

Future efforts will likely concentrate on expanding the scope of these green methodologies to a wider range of substrates, including those relevant to the synthesis of sodium 4-methoxybenzene-1-sulfinate, and further minimizing the use of hazardous reagents and solvents.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of aryl sulfinates, including this compound, are heavily influenced by the catalytic system employed. While palladium has been a dominant catalyst in this field, research is expanding to include other transition metals to overcome existing limitations. nih.govacs.orgacs.org

Nickel catalysis, for example, has shown significant promise, particularly for substrates that are challenging for palladium-based systems, such as electron-poor aryl and heteroaryl boronic acids. acs.org Nickel(II)-catalyzed methods have been developed for the synthesis of sulfinates from aryl boronic acids and DABSO, demonstrating excellent functional group tolerance. acs.org Furthermore, dual photoredox/nickel catalysis has enabled the efficient cross-coupling of sodium sulfinates with a broad range of aryl, heteroaryl, and vinyl halides at room temperature, including less reactive aryl chlorides. nih.gov

Copper catalysis also presents a viable and more economical alternative. Copper-catalyzed Chan-Lam type C–S coupling reactions have been developed to synthesize diaryl thioethers from sodium aryl sulfinates and organoboron compounds. acs.org Recent work has also demonstrated the use of copper to facilitate the synthesis of masked (hetero)aryl sulfinates under mild, base-free conditions. acs.org

The exploration of novel ligands for these catalytic systems is another critical research area. The development of bespoke N-heterocyclic carbene ligands, for instance, has enabled some success in the challenging synthesis of sulfinates from electron-poor substrates. acs.org Future work will undoubtedly focus on discovering new metal-ligand combinations that offer superior performance, broader substrate scope, and the ability to control regioselectivity in complex molecules.

Expanding the Scope of Functional Group Tolerance and Substrate Diversity

A persistent challenge in synthetic chemistry is the development of reactions that are tolerant of a wide variety of functional groups, thereby allowing for the late-stage functionalization of complex molecules. acs.org While modern methods have significantly improved functional group tolerance compared to classical approaches, there is still room for improvement. rsc.org

For instance, nickel-catalyzed systems have successfully incorporated sensitive functional groups like nitriles, ketones, and esters in the synthesis of aryl sulfinates from boronic acids. acs.org Similarly, photoredox/nickel dual catalysis has demonstrated broad functional group tolerance in the sulfonylation of various aryl and heteroaryl halides. nih.gov

The development of methods for the synthesis of sulfinates from pre-functionalized arenes, such as aryl halides, boronic acids, and Grignard reagents, has expanded the range of accessible sulfinate precursors. acs.org However, the site-selectivity of introducing these initial functional groups can be a limitation. acs.org A recent two-step C–H sulfination sequence via aryl thianthrenium salts offers a promising solution by enabling site-selective functionalization. acs.org

Future research will aim to further broaden the substrate scope to include more complex and diverse molecular architectures. This includes developing methods that are compatible with a wider array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The ability to use this compound and other aryl sulfinates in reactions with a broad range of coupling partners without the need for protecting groups will be a key measure of success.

Theoretical Prediction and Rational Design of New Sulfinate-Mediated Reactions

As the understanding of reaction mechanisms deepens, the potential for computational chemistry to predict and guide the development of new reactions becomes increasingly significant. Theoretical calculations can provide valuable insights into reaction pathways, transition states, and the roles of catalysts and additives, thereby accelerating the discovery of novel transformations.

For example, mechanistic studies combining experimental data with theoretical calculations are beginning to unravel the complexities of sulfurane-mediated cross-coupling reactions involving alkyl sulfinates. nih.gov These studies can help explain observed reactivity and selectivity, such as the preference for the coupling of certain ligands. nih.gov

Future research in this area will likely involve more sophisticated computational models to:

Predict the feasibility and outcome of new sulfinate-mediated reactions.

Design novel catalysts with enhanced activity and selectivity for specific transformations involving reagents like this compound.

Elucidate the electronic and steric factors that govern reactivity, leading to a more rational approach to reaction optimization.

By integrating theoretical predictions with experimental work, chemists can move beyond serendipitous discovery towards the rational design of new and powerful synthetic methods.

Deeper Mechanistic Understanding of Emerging Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing methods and developing new ones. While significant progress has been made, many aspects of aryl sulfinate chemistry still require deeper mechanistic elucidation. nih.govacs.org

For example, detailed kinetic and structural analyses of palladium-catalyzed desulfinative cross-coupling reactions have revealed different catalyst resting states and turnover-limiting steps depending on the nature of the sulfinate reagent. nih.govacs.org For carbocyclic sulfinates, transmetalation is often the rate-limiting step, whereas for pyridine (B92270) sulfinates, the loss of SO2 from a chelated Pd(II) complex can be turnover-limiting. nih.govacs.org These studies also highlight the dual role of additives like potassium carbonate in sequestering SO2 and accelerating transmetalation. acs.org

The mechanism of photoredox and nickel dual-catalyzed reactions is another active area of investigation. The proposed mechanism involves the generation of a sulfonyl radical from the sulfinate salt, which then participates in the catalytic cycle. nih.gov

Unresolved questions that will drive future mechanistic studies include:

The precise nature of the active catalytic species in various transformations.

The detailed pathways of radical-mediated reactions involving sulfinates.

The influence of solvents and additives on reaction kinetics and selectivity.

A more profound mechanistic understanding will empower chemists to overcome current limitations and unlock the full synthetic potential of aryl sulfinates like this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium 4-methoxybenzene-1-sulfinate in a laboratory setting?

- Methodological Answer : Synthesis typically involves sulfonation of 4-methoxybenzene derivatives followed by neutralization with sodium hydroxide. Critical factors include reaction temperature (optimized between 60–80°C to avoid side reactions), stoichiometric control of sulfonating agents (e.g., chlorosulfonic acid), and purification via recrystallization using ethanol-water mixtures. Analytical validation through HPLC (as per ’s mobile phase guidelines: methanol-buffer ratios, pH 4.6) ensures purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm methoxy (–OCH₃) and sulfinate (–SO₂⁻) group positions via ¹H and ¹³C chemical shifts.

- FT-IR : Identify sulfonate S=O stretching vibrations (~1050–1200 cm⁻¹).

- Elemental Analysis : Verify C, H, S, and Na content within ±0.3% theoretical values.

Discrepancies may arise from incomplete neutralization or solvent residues, necessitating iterative purification .

Q. What are the standard protocols for assessing the compound’s solubility and stability?

- Methodological Answer :

- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (hexane) under controlled temperatures (25°C, 40°C). Document phase transitions using turbidimetry.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation at acidic/basic pH (e.g., pH 2 and 9) can reveal sulfonate group susceptibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., sulfinate vs. sulfonate stability)?

- Methodological Answer : Perform a systematic review ( ) to collate existing studies, followed by meta-analysis to identify variables (e.g., pH, temperature) causing discrepancies. Controlled replicate experiments under standardized conditions (e.g., fixed ionic strength) isolate confounding factors . For example, conflicting data on thermal decomposition may arise from differing heating rates or atmospheric moisture .

Q. What advanced strategies improve regioselectivity in derivatizing this compound for novel applications?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution sites, prioritizing para/ortho positions relative to sulfinate groups.

- Directed Metalation : Employ lithium bases to deprotonate specific positions, enabling selective functionalization (e.g., coupling reactions).

- Protection/Deprotection : Temporarily block sulfinate groups with tert-butyl dimethylsilyl (TBDMS) to direct reactivity .

Q. How should researchers design experiments to evaluate the compound’s role in radical-initiated reactions?

- Methodological Answer :

- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) with ESR spectroscopy to detect transient sulfinate-derived radicals.

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under varied initiator concentrations (e.g., AIBN).

- Isotopic Labeling : Introduce ³⁴S isotopes to trace sulfinate participation in reaction pathways .

Q. What methodologies address challenges in quantifying trace impurities (e.g., sodium 4-hydroxybenzenesulfonate) in the compound?

- Methodological Answer :

- LC-MS/MS : Achieve ppb-level detection using selective ion monitoring (SIM) modes.

- Ion Chromatography : Quantify anionic impurities (e.g., sulfate) with conductivity detection.

- Calibration Standards : Prepare impurity-spiked samples to validate accuracy and limit of detection (LOD) .

Methodological Frameworks for Data Handling

Q. How can scoping studies ( ) optimize literature reviews on this compound’s applications?

- Methodological Answer :

Define Scope : Focus on sulfinate’s role in organic synthesis, excluding unrelated sulfonates.

Consult Stakeholders : Engage synthetic chemists to identify understudied areas (e.g., asymmetric catalysis).

Map Evidence : Categorize studies by reaction type (e.g., cross-coupling, polymerization) and highlight methodological gaps .

Q. What statistical approaches mitigate errors in reproducibility studies?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1°C in temperature control).

- Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., solvent polarity × catalyst loading).

- Interlaboratory Comparisons : Collaborate with independent labs to validate protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.